molecular formula C10H8BrNO3 B1415640 Methyl 3-bromo-5-cyano-4-methoxybenzoate CAS No. 1807027-70-8

Methyl 3-bromo-5-cyano-4-methoxybenzoate

Cat. No. B1415640
M. Wt: 270.08 g/mol
InChI Key: VBLZQIKJBQELRM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-methoxybenzoate is a chemical compound with the molecular formula C<sub>10</sub>H<sub>7</sub>BrNO<sub>3</sub> . It belongs to the class of organic compounds known as benzoic acid esters. The compound consists of a benzoate group (C<sub>6</sub>H<sub>5</sub>CO<sub>2</sub>) attached to a 3-bromo-5-cyano-4-methoxybenzene ring. It is commonly used in synthetic chemistry and pharmaceutical research.



Synthesis Analysis

The synthesis of Methyl 3-bromo-5-cyano-4-methoxybenzoate involves several steps. One common method is the esterification of 3-bromo-5-cyano-4-methoxybenzoic acid with methanol in the presence of an acid catalyst. The resulting ester is then purified and characterized.



Molecular Structure Analysis

The compound’s molecular structure consists of a benzene ring substituted with a bromine atom (3-bromo), a cyano group (5-cyano), and a methoxy group (4-methoxy). The methyl ester group (C<sub>2</sub>H<sub>5</sub>CO<sub>2</sub>) is attached to the carboxylic acid moiety. The arrangement of these functional groups influences its reactivity and properties.



Chemical Reactions Analysis

Methyl 3-bromo-5-cyano-4-methoxybenzoate can participate in various chemical reactions:



  • Ester Hydrolysis : Under acidic or basic conditions, it can undergo hydrolysis to yield the corresponding carboxylic acid and methanol.

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles (e.g., amines, thiols) to form new derivatives.

  • Reduction : The cyano group can be reduced to an amine or alcohol.

  • Coupling Reactions : It can be used in Suzuki-Miyaura or Heck coupling reactions to synthesize more complex molecules.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts in the range of 92-96°C .

  • Solubility : It is soluble in organic solvents like methanol, ethanol, and dichloromethane.

  • Appearance : It appears as a white to off-white crystalline solid.


Scientific Research Applications

Synthesis and Chemical Analysis

Methyl 3-bromo-5-cyano-4-methoxybenzoate and its derivatives have been a focus in chemical synthesis and analysis. For instance, the synthesis of similar compounds like Methyl 4-Bromo-2-methoxybenzoate involves bromination, hydrolysis, cyanidation, and esterification, achieving high purity and yield (Chen Bing-he, 2008). Additionally, compounds with methoxybenzoate structures have been explored for their potential in photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and fluorescence properties (M. Pişkin et al., 2020).

Application in Photostabilization

Methyl 3-bromo-5-cyano-4-methoxybenzoate derivatives have been studied for their role in photostabilization. For example, methyl 2-methoxybenzoate, a related compound, is known for its ability to generate and quench singlet molecular oxygen, a key factor in the photostabilization of materials (A. Soltermann et al., 1995).

Antimicrobial and Molluscicidal Activities

Research has also been conducted on the antimicrobial and molluscicidal activities of benzoic acid derivatives, which are structurally related to methyl 3-bromo-5-cyano-4-methoxybenzoate. Compounds isolated from Piper aduncum leaves, for instance, showed significant antibacterial and molluscicidal activities, indicating the potential biomedical applications of these derivatives (J. Orjala et al., 1993).

Safety And Hazards


  • Hazard Statements : It may cause skin and eye irritation. Handle with care.

  • Environmental Impact : It is toxic to aquatic organisms. Proper disposal is essential.

  • Personal Protective Equipment : Use appropriate protective gear (gloves, eyewear, dust mask).


Future Directions

Research on Methyl 3-bromo-5-cyano-4-methoxybenzoate should focus on:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Applications : Explore novel reactions and applications.

  • Environmental Impact : Develop greener synthetic methods.


properties

IUPAC Name

methyl 3-bromo-5-cyano-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-14-9-7(5-12)3-6(4-8(9)11)10(13)15-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLZQIKJBQELRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-4-methoxybenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
雨田淳一郎, ウダジュンイチロウ - toyaku.repo.nii.ac.jp
高尿酸血症は痛風関節炎の原因となるだけでなく, 腎機能や循環器系の障害にも関与する. 日本の 「高尿酸血症・痛風治療のガイドライン」 では高尿酸血症を 「血清尿酸値> 7.0 mg/dL」 と定義して…
Number of citations: 2 toyaku.repo.nii.ac.jp

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